molecular formula C28H29N3O4 B2686631 N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide CAS No. 491867-78-8

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide

Cat. No.: B2686631
CAS No.: 491867-78-8
M. Wt: 471.557
InChI Key: BAILXRGMLHARTM-UHFFFAOYSA-N
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Description

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide (CAS 491867-80-2) is a synthetic compound with the molecular formula C22H24ClN3O4 and a molecular weight of 429.9 g/mol . Key physicochemical properties include a predicted boiling point of 655.7 ± 55.0°C, density of 1.334 ± 0.06 g/cm³, and pKa of 12.56 ± 0.20 . Its structure features a 6-acetylbenzo[1,3]dioxole core linked to a diphenylmethylpiperazinyl-ethylamide moiety, which distinguishes it from related compounds (Table 1).

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzhydrylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-20(32)23-16-25-26(35-19-34-25)17-24(23)29-27(33)18-30-12-14-31(15-13-30)28(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,16-17,28H,12-15,18-19H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAILXRGMLHARTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Benzo[1,3]dioxole Derivatives
  • BI82751 (CAS 1023546-52-2): Shares the benzo[3,4-d]1,3-dioxolan-5-ylmethyl group but incorporates a 3,5-bis(trifluoromethyl)phenyl substituent instead of diphenylmethyl.
  • N-(6-Acetylbenzo[3,4-d]1,3-dioxolen-5-yl)-2-(4-methylpiperazinyl)ethanamide (CAS 491867-79-9): Differs by replacing the diphenylmethyl group with a methyl substituent on piperazine, reducing steric hindrance and molecular weight (415.5 g/mol ) .
Piperazine/Ethanamide-Based Analogues
  • Compound 1 (): Contains an indole core with a 4-chlorophenylcarbonyl group and 4-(trifluoromethyl)benzyl side chain. The absence of a dioxole ring may reduce metabolic stability compared to the target compound .
  • Compound 8b (): Features a quinazolinone scaffold with a 2-chlorophenylpiperazine moiety.

Functional Group Impact

  • Diphenylmethylpiperazine : Present in the target compound, this group is associated with enhanced hydrophobicity and receptor selectivity (e.g., serotonin or dopamine receptors) . Analogues like T109 () with a 2-chlorophenyl-diphenylmethyl group exhibit melting points up to 131.4°C , suggesting higher crystallinity .
  • Acetylbenzo[1,3]dioxole : The electron-withdrawing acetyl group may influence electron density and hydrogen-bonding capacity , contrasting with compounds like MPPF (), which uses a methoxyphenylpiperazine for PET imaging .

Key Physicochemical Data

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) LogP*
Target Compound 429.9 655.7 ± 55.0 N/A ~3.5 (est.)
BI82751 489.41 N/A N/A ~4.2 (est.)
T109 410.3 N/A 131.4 ~4.8
Compound 1 541.9 N/A N/A ~5.1

*Estimated based on substituent contributions.

Biological Activity

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide is a synthetic compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H26N2O3
  • Molecular Weight : 366.46 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in the 1,3-dioxolane class often exhibit:

  • Antimicrobial Activity : Many derivatives show effectiveness against bacterial strains and fungi.
  • Antineoplastic Properties : Some studies suggest potential anti-cancer activity through modulation of cell signaling pathways.
  • CNS Activity : The piperazine moiety indicates possible psychoactive effects, influencing neurotransmitter systems.

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds within the same class. Here are key findings:

Antimicrobial Activity

A study on related 1,3-dioxolane derivatives demonstrated significant antibacterial and antifungal activities. The compounds were tested against various strains:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1S. aureus625 µg/mL
2E. coliNo activity
3P. aeruginosa1250 µg/mL
4C. albicansSignificant activity

These results suggest that modifications in the structure can lead to enhanced efficacy against specific pathogens .

Anticancer Activity

Research has indicated that certain dioxolane derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example:

  • Compounds were shown to inhibit cell proliferation in human cancer cell lines.
  • Mechanistic studies revealed involvement in cell cycle arrest and apoptosis pathways.

Case Studies

  • In Vivo Efficacy : A study involving animal models showed that administration of a similar compound led to reduced tumor growth in xenograft models.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal side effects observed .

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